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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanone

Cat. No.: B1425382 Get Quote

Cyclobutyl(cyclopropyl)methanone: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of

cyclobutyl(cyclopropyl)methanone. Due to the limited availability of experimental data for

this specific compound in publicly accessible literature, this guide combines known properties

with predicted data and information from closely related analogs to offer a thorough profile for

research and development purposes.

Chemical and Physical Properties
Cyclobutyl(cyclopropyl)methanone is a ketone featuring two strained cycloalkane rings, a

cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This unique structure

imparts significant ring strain, influencing its reactivity.[1] The physical and chemical properties

are summarized in the tables below. It is important to note that where experimental data is

unavailable, predicted values are provided.
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Property Value Source

CAS Number 14114-01-3 [2]

Molecular Formula C₈H₁₂O [2]

Molecular Weight 124.18 g/mol [2]

IUPAC Name
cyclobutyl(cyclopropyl)methan

one

SMILES C1CC(C1)C(=O)C2CC2 [2]

Physical Form Liquid (Predicted) [2]

Predicted Physicochemical Data
Property Predicted Value Source

Boiling Point 183.2 ± 25.0 °C

Density 0.945 ± 0.06 g/cm³

pKa -7.21 ± 0.20

Note: These values are computationally predicted and have not been experimentally verified.

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of

cyclobutyl(cyclopropyl)methanone. The following tables outline the expected spectroscopic

signatures based on the known effects of the functional groups and strained rings.

Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Cyclobutyl-CH 3.0 - 3.5 Multiplet

Cyclobutyl-CH₂ (α to C=O) 2.5 - 3.0 Multiplet

Cyclobutyl-CH₂ (β to C=O) 1.8 - 2.2 Multiplet

Cyclopropyl-CH 2.0 - 2.5 Multiplet

Cyclopropyl-CH₂ 0.8 - 1.2 Multiplet

Note: The complex splitting patterns arise from the coupling of protons within the two cyclic

systems.[1]

Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm)

C=O ~210

Cyclobutyl-CH ~45

Cyclobutyl-CH₂ (α to C=O) ~25

Cyclobutyl-CH₂ (β to C=O) ~18

Cyclopropyl-CH ~20

Cyclopropyl-CH₂ ~10

Note: The carbonyl carbon is significantly deshielded, while the cyclopropyl carbons appear at

unusually high fields due to the ring strain.[1]

Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹)

Carbonyl (C=O) Stretch ~1700

C-H Stretch (aliphatic) 2800 - 3000
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Chemical Reactivity and Synthetic Pathways
The reactivity of cyclobutyl(cyclopropyl)methanone is dominated by the presence of the

carbonyl group and the strained cyclopropyl and cyclobutyl rings. The cyclopropyl group, in

particular, is susceptible to ring-opening reactions, especially when activated by the adjacent

ketone. Photochemical reactions, such as the Norrish Type I cleavage, are characteristic of

cyclopropyl ketones and can lead to the formation of diradical intermediates and subsequent

rearrangements. The cyclobutyl ring can undergo ring-expansion reactions, providing synthetic

routes to larger cyclic systems.

Proposed Synthesis of
Cyclobutyl(cyclopropyl)methanone
A plausible synthetic route to cyclobutyl(cyclopropyl)methanone involves the reaction of a

cyclopropyl-containing Grignard reagent with cyclobutanecarbonyl chloride, or a similar

coupling reaction. A detailed experimental protocol for a related synthesis is provided below.

This protocol describes a general method for the synthesis of a ketone from an acid chloride

and a Grignard reagent, which can be adapted for the synthesis of

cyclobutyl(cyclopropyl)methanone.

Materials:

Cyclopropanecarboxylic acid

Thionyl chloride (SOCl₂)

Magnesium turnings

Cyclobutyl bromide

Anhydrous diethyl ether

Dry ice (solid CO₂)

6 M HCl

Procedure:
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Preparation of Cyclopropanecarbonyl Chloride:

In a round-bottom flask equipped with a reflux condenser and a gas outlet, add

cyclopropanecarboxylic acid.

Slowly add an excess of thionyl chloride.

Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

Distill the mixture to obtain pure cyclopropanecarbonyl chloride.

Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent):

In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,

and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine to activate the magnesium.

Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the

dropping funnel.

The reaction is initiated by gentle heating and then maintained at a gentle reflux until the

magnesium is consumed.

Reaction of Grignard Reagent with Acid Chloride:

Cool the Grignard reagent solution in an ice bath.

Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether from the

dropping funnel with vigorous stirring.

After the addition is complete, allow the mixture to warm to room temperature and stir for

an additional hour.

Work-up and Purification:

Pour the reaction mixture onto crushed ice and acidify with 6 M HCl.
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Separate the ether layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then

with brine.

Dry the ether solution over anhydrous magnesium sulfate.

Remove the solvent by rotary evaporation.

Purify the crude product by fractional distillation under reduced pressure to yield

cyclobutyl(cyclopropyl)methanone.

Synthetic Workflow Diagram
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Caption: Proposed synthetic pathway for cyclobutyl(cyclopropyl)methanone.

Safety and Handling
Cyclobutyl(cyclopropyl)methanone is classified as a flammable liquid and may cause skin,

eye, and respiratory irritation.[2]

GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot

surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat.

Potential Research Applications
The unique structural features of cyclobutyl(cyclopropyl)methanone make it an interesting

building block for organic synthesis and medicinal chemistry. The presence of two different

strained rings offers opportunities for selective chemical transformations. Its rigid framework

could be explored for the development of novel ligands for biological targets. Further research

is needed to fully characterize its reactivity and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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